3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine is a compound notable for its unique bicyclo[1.1.1]pentane core structure, which offers potential advantages in medicinal chemistry as a bioisostere for various functional groups. This compound is of significant interest due to its ability to enhance the physicochemical properties of drug candidates, making it a valuable asset in pharmaceutical research and development .
The synthesis of 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method utilized is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives .
For industrial production, techniques such as flow photochemical addition and batch haloform reactions are employed to produce multigram quantities efficiently, which is crucial for extensive applications in medicinal chemistry .
The molecular formula of 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine is , with a molecular weight of 164.25 g/mol. The IUPAC name reflects its structure, indicating the presence of two bicyclo[1.1.1]pentane rings and an amino group.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 3-(3-amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine |
| InChI | InChI=1S/C10H16N2/c11-9-... |
| InChI Key | BPRDMFRAUPTIIM-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C2)N)C34CC(C3)(C4)N |
These structural characteristics contribute to its unique properties and potential applications in various fields .
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The specific products formed depend on the reagents and conditions employed during these reactions .
The mechanism of action for 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets within biological systems. Its unique structure allows it to function as a bioisostere, effectively mimicking other functional groups while enhancing stability, solubility, and potency of drug candidates . This property makes it particularly valuable in drug design and development.
The physical properties of this compound include:
Chemical properties include:
Relevant data indicates that its unique bicyclic structure contributes to enhanced stability compared to linear analogs, which is crucial for its applications in medicinal chemistry .
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
This compound demonstrates significant potential across various fields, particularly in advancing medicinal chemistry and drug discovery efforts due to its unique structural features and reactivity profiles .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: